oxophosphanium CAS No. 88648-16-2](/img/structure/B14381320.png)
[(4-Ethylphenyl)methoxy](1-hydroxyethyl)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethylphenyl)methoxyoxophosphanium is a complex organophosphorus compound characterized by its unique structure, which includes an ethyl-substituted phenyl group, a methoxy group, and a hydroxyethyl group attached to an oxophosphanium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)methoxyoxophosphanium typically involves multiple steps, starting with the preparation of the 4-ethylphenylmethanol precursor. This precursor is then reacted with a suitable phosphine reagent under controlled conditions to form the oxophosphanium core. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of (4-Ethylphenyl)methoxyoxophosphanium may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylphenyl)methoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium core to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or hydroxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives with various functional groups.
Scientific Research Applications
(4-Ethylphenyl)methoxyoxophosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (4-Ethylphenyl)methoxyoxophosphanium involves its interaction with molecular targets through its oxophosphanium core. This core can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound’s functional groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with similar coordination properties.
(4-Methoxyphenyl)methoxyphosphine: Shares structural similarities but lacks the ethyl and hydroxyethyl groups.
(4-Ethylphenyl)phosphine oxide: Similar in structure but differs in the oxidation state of the phosphorus atom.
Uniqueness
(4-Ethylphenyl)methoxyoxophosphanium is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both methoxy and hydroxyethyl groups allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
CAS No. |
88648-16-2 |
|---|---|
Molecular Formula |
C11H16O3P+ |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
(4-ethylphenyl)methoxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C11H16O3P/c1-3-10-4-6-11(7-5-10)8-14-15(13)9(2)12/h4-7,9,12H,3,8H2,1-2H3/q+1 |
InChI Key |
HXRLMSYBQXIVMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CO[P+](=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


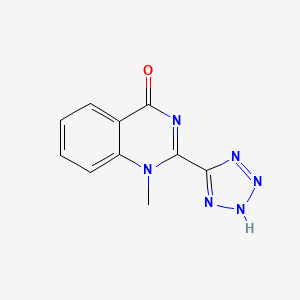
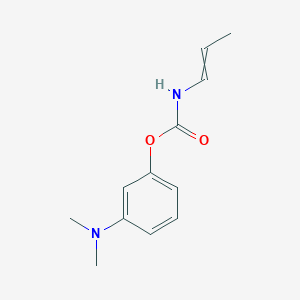




![1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14381265.png)
![2-[2-[2-(dipropylamino)-2-oxoethyl]sulfanyl-3-methylphenyl]sulfanyl-N,N-dipropylacetamide](/img/structure/B14381268.png)
![[(1-Methoxyoctyl)sulfanyl]benzene](/img/structure/B14381279.png)
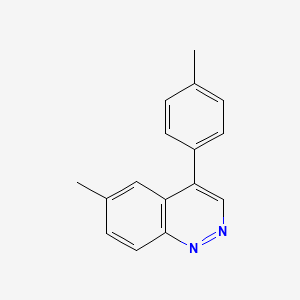

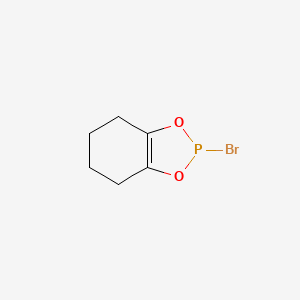
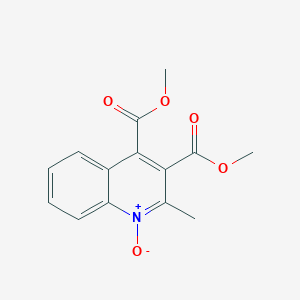
![2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B14381336.png)
